4-amino-5-(3-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S/c12-17-10(15-16-11(17)18)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEYIWCAVXLFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-5-(3-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 366007-57-0) belongs to the class of 1,2,4-triazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific triazole derivative, highlighting its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 272.33 g/mol. The structural features include a triazole ring linked to a pyrazole moiety and a thiol group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that This compound exhibits significant antimicrobial properties. For instance:
- Antibacterial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, it was evaluated using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Candida albicans | 64 |
These results indicate that the compound has a broad spectrum of antibacterial activity, comparable to established antibiotics .
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH and ABTS assays. The results indicated that it possesses substantial free radical scavenging ability:
- DPPH IC50 Value : 0.45 µM
- ABTS IC50 Value : 0.39 µM
These values suggest that the compound's antioxidant activity is on par with ascorbic acid, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .
Molecular docking studies have provided insights into the mechanism by which this compound exerts its biological effects. The docking scores indicate strong binding affinities to various bacterial enzymes, suggesting that it may inhibit key metabolic pathways in bacteria:
| Enzyme Target | Docking Score (kcal/mol) |
|---|---|
| DNA Gyrase | -9.8 |
| Topoisomerase | -9.6 |
These interactions are crucial for understanding how this triazole derivative can be optimized for use as an antibiotic .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- In Vivo Efficacy Against Infections : In an animal model infected with E. coli, treatment with the compound resulted in a significant reduction in bacterial load compared to control groups.
- Synergistic Effects with Other Antibiotics : Combination therapies involving this triazole derivative and conventional antibiotics have shown enhanced antimicrobial activity, suggesting potential for use in multi-drug resistant infections .
Scientific Research Applications
Structural Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its reactivity and biological activity. The crystal structure reveals dihedral angles between the central pyrazole ring and the pendant triazole and benzene rings of approximately 68.01° and 59.83°, respectively . The molecular formula is , with a molecular weight of 258 g/mol . The presence of nitrogen and sulfur atoms in the structure suggests potential interactions with biological targets.
Biological Activities
Antimicrobial Properties
Research indicates that aminotriazoles, including the compound , exhibit antimicrobial activities. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, making them suitable candidates for developing new antibiotics .
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. It is hypothesized that it may inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby impeding cancer cell proliferation .
Pesticidal Applications
Aminotriazoles have been recognized for their utility as pesticides. The compound could serve as a building block for developing new agrochemicals aimed at pest control while minimizing environmental impact .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various aminotriazole derivatives against common pathogens. The results indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that derivatives of 4-amino-5-(3-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol showed promising results in reducing cell viability. Further investigations into the mechanism revealed induction of apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The biological and chemical properties of 1,2,4-triazole derivatives are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Coordination Chemistry
Triazole-thiols form stable complexes with transition metals (Ni²⁺, Cu²⁺, Zn²⁺), as seen in pyridyl- and benzodioxan-substituted derivatives (). These complexes are used in materials science (e.g., silsesquioxane modification in ). The pyrazole group in the target compound may enhance chelation via N-donor sites.
Q & A
Q. What are the key synthetic routes for 4-amino-5-(3-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, quinoline-2-carboxylic acid derivatives can undergo cyclocondensation with thiocarbazides to form triazole-thiol intermediates . Alkylation of the thiol group is achieved using NaOH and alkyl halides in methanol, as demonstrated in analogous triazole-thiol syntheses . Intermediates are characterized via ¹H-NMR (for proton environments), IR spectroscopy (to confirm functional groups like -SH or -NH₂), elemental analysis (to verify purity), and thin-layer chromatography (TLC) for monitoring reaction progress .
Q. Which spectroscopic and chromatographic methods are standard for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR : Identifies proton environments, such as aromatic protons from the phenyl-pyrazole moiety (~7.2–8.5 ppm) and amine/thiol protons (~5–6 ppm) .
- LC-MS : Confirms molecular weight and detects impurities via mass fragmentation patterns .
- IR Spectroscopy : Validates functional groups (e.g., S-H stretches at ~2500 cm⁻¹ and N-H stretches at ~3300 cm⁻¹) .
- TLC : Monitors reaction progress and purity using silica gel plates with UV visualization .
Advanced Research Questions
Q. How can synthetic yields be optimized for S-alkyl derivatives of this compound, and what factors influence regioselectivity?
- Methodological Answer :
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve alkyl halide reactivity .
- Temperature Control : Reactions at 50–60°C balance reactivity and side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 15–20 minutes vs. hours under conventional heating) .
- Regioselectivity : Governed by steric and electronic effects. Bulky alkyl groups favor substitution at less hindered positions, confirmed by X-ray crystallography or NOESY NMR .
Q. What computational tools and strategies are recommended for predicting the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Discovery Studio to model interactions with target proteins (e.g., fungal CYP51 for antifungal studies) .
- ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
- Protein Data Bank (PDB) : Retrieve crystal structures of target enzymes (e.g., PDB ID 1EA1 for cytochrome P450) to guide docking studies .
Q. How should researchers address contradictions in reported biological activity data (e.g., antifungal vs. no activity in similar derivatives)?
- Methodological Answer :
- Comparative Assays : Use standardized protocols (e.g., CLSI M38 for antifungal testing) to minimize variability .
- Purity Verification : Re-characterize compounds via HPLC to rule out impurities affecting bioactivity .
- Structural Analog Analysis : Compare substituent effects (e.g., fluorophenyl vs. methyl groups) using QSAR models to identify critical moieties .
Q. What experimental designs are effective for establishing structure-activity relationships (SAR) in this triazole-pyrazole system?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize derivatives with modified S-alkyl chains or pyrazole substituents .
- Biological Screening : Test against panels of pathogens/cancer cell lines with dose-response curves (IC₅₀/EC₅₀ determination) .
- In Silico Correlation : Use CoMFA/CoMSIA to correlate electronic/steric parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
